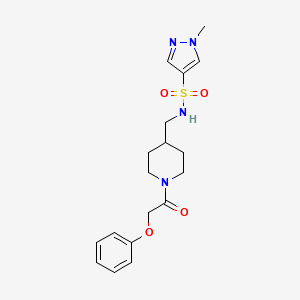
1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, a compound with the CAS number 1797246-86-6, belongs to the class of pyrazole derivatives. Pyrazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N4O4S, with a molecular weight of 392.5 g/mol. The compound features a pyrazole ring substituted with a sulfonamide group and a piperidine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1797246-86-6 |
| Molecular Formula | C18H24N4O4S |
| Molecular Weight | 392.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For example, studies on related compounds indicated that they could effectively inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism for their anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored extensively. Compounds in this class have exhibited activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways . Specific studies on pyrazole sulfonamides have reported effective inhibition of bacterial growth, indicating that this compound could possess similar properties.
Study on Antiproliferative Activity
A recent study focused on the antiproliferative effects of new pyrazole derivatives, including those structurally related to our compound of interest. The derivatives were tested against U937 cells using the CellTiter-Glo Luminescent assay. Results showed that certain derivatives had IC50 values indicating effective inhibition of cell proliferation without significant cytotoxicity .
Lead Optimization Research
Research aimed at optimizing lead compounds within the pyrazole sulfonamide series revealed that modifications to the head group significantly affected biological activity. The optimized compounds demonstrated improved oral bioavailability and efficacy in vivo, particularly against Trypanosoma brucei infections . This suggests that structural modifications can enhance the pharmacological profiles of related compounds.
Propriétés
IUPAC Name |
1-methyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-21-13-17(12-19-21)27(24,25)20-11-15-7-9-22(10-8-15)18(23)14-26-16-5-3-2-4-6-16/h2-6,12-13,15,20H,7-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEHRWNDLNOWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














